molecular formula C4H8ClNO3S2 B12092359 1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride

1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride

Cat. No.: B12092359
M. Wt: 217.7 g/mol
InChI Key: SFBFHSMCWRIDTH-UHFFFAOYSA-N
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Description

1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and features both sulfonyl chloride and oxo functional groups

Preparation Methods

The synthesis of 1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride typically involves the chlorination of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The oxo group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The compound can also undergo addition reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate derivatives, which are key intermediates in various chemical processes. The oxo group can also participate in reactions, although its role is secondary compared to the sulfonyl chloride group .

Comparison with Similar Compounds

1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chloride can be compared to other sulfonyl chlorides and thiomorpholine derivatives:

Properties

Molecular Formula

C4H8ClNO3S2

Molecular Weight

217.7 g/mol

IUPAC Name

1-oxo-1,4-thiazinane-4-sulfonyl chloride

InChI

InChI=1S/C4H8ClNO3S2/c5-11(8,9)6-1-3-10(7)4-2-6/h1-4H2

InChI Key

SFBFHSMCWRIDTH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1S(=O)(=O)Cl

Origin of Product

United States

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